8-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
Description
This compound (CAS: 1014032-57-5) is a purine-2,6-dione derivative functionalized with a 3,5-diethylpyrazole moiety at position 8 and a 2-methylallyl group at position 6. Its molecular formula is C₁₆H₂₂N₆O₂, with a molecular weight of 330.38 g/mol . The compound is commercially available in 5g and 10g quantities, with purity ≥95%, and is primarily utilized in laboratory research .
Properties
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-6-11-8-12(7-2)23(20-11)16-18-14-13(22(16)9-10(3)4)15(24)19-17(25)21(14)5/h8H,3,6-7,9H2,1-2,4-5H3,(H,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQLOHCJHOVMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a derivative of purine and pyrazole, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C17H22N6O
- Molecular Weight : 342 g/mol
- LogP : 2.88 (indicates moderate lipophilicity)
- Rotatable Bonds : 3
The structure features a pyrazole ring, which is known for its role in various biological activities, along with a purine base that enhances its interaction with biological targets.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. A related compound was evaluated for its activity against human cancer cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma). The findings indicated that certain derivatives showed IC50 values in the sub-micromolar range, highlighting their potential as anticancer agents .
The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of tubulin polymerization. For instance, studies on related pyrazole derivatives revealed that they disrupt microtubule dynamics similar to combretastatin A-4 (CA-4), a well-known antitumor agent. Computational modeling suggested that the binding affinity to the colchicine site on microtubules plays a crucial role in their activity .
Antioxidant Activity
In addition to antiproliferative effects, compounds derived from pyrazoles have been investigated for their antioxidant properties. Research has shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity varies among different derivatives, with some exhibiting up to 96.64% effectiveness in scavenging assays .
Study 1: Antiproliferative Effects on Cancer Cell Lines
A study evaluated the antiproliferative activity of various pyrazole derivatives against three human cancer cell lines. The results indicated that:
- Compound 7k exhibited IC50 values between 0.076 and 0.12 μM across all tested cell lines.
- Comparative analysis revealed that compounds with specific substitutions on the pyrazole ring significantly influenced their potency .
Study 2: In Vitro Antioxidant Activity Assessment
Another investigation focused on the antioxidant activities of related pyrazole derivatives. The study found:
Comparison with Similar Compounds
8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione (CAS: 1014072-87-7)
Structural Differences :
Chemical Implications :
- The dimethyl analog has lower molecular weight and reduced lipophilicity due to shorter alkyl chains.
Data Table 1: Comparison of Diethyl vs. Dimethyl Analogs
| Property | Diethyl Derivative (CAS: 1014032-57-5) | Dimethyl Derivative (CAS: 1014072-87-7) |
|---|---|---|
| Molecular Formula | C₁₆H₂₂N₆O₂ | C₁₅H₁₈N₆O₂ |
| Molecular Weight (g/mol) | 330.38 | 314.34 |
| Pyrazole Substituents | 3,5-Diethyl | 3,5-Dimethyl |
| Availability | Available (5g, 10g) | Discontinued |
| Key Structural Feature | 2-Methylallyl at position 7 | 2-Methylallyl at position 7 |
8-(3,5-Diethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione
Chemical Implications :
- Molecular formula remains C₁₆H₂₂N₆O₂, but the substituent variation could affect solubility and biological activity.
Data Table 2: Substituent Effects at Position 7
| Compound | Position 7 Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound (CAS: 1014032-57-5) | 2-Methylallyl | C₁₆H₂₂N₆O₂ | 330.38 |
| 7-Isopropyl Analog (CAS: Not provided) | Isopropyl | C₁₆H₂₂N₆O₂ | 330.38 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-(3,5-Diethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with purine-2,6-dione derivatives as the core scaffold. Introduce substituents via nucleophilic substitution (e.g., pyrazole at position 8 and 2-methylallyl at position 7) using reflux conditions in ethanol or toluene/ethanol mixtures (3:1 ratio) .
- Step 2 : Optimize reaction time and temperature (typically 2–24 hours at 60–100°C) to balance yield and selectivity. Monitor progress via TLC or HPLC.
- Step 3 : Purify via flash chromatography (silica gel, CH2Cl2 or EtOAc/hexane gradients) or recrystallization (DMF-EtOH 1:1) .
Q. How can structural characterization of this compound be rigorously validated?
- Methodology :
- Single-crystal X-ray diffraction : Resolve disorder in substituents (e.g., diethyl-pyrazole) by refining anisotropic displacement parameters. Validate bond lengths (mean C–C: 0.002 Å) and angles against databases like the Cambridge Structural Database .
- Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., methylallyl protons at δ 4.5–5.5 ppm). IR can identify carbonyl stretches (~1700 cm<sup>−1</sup>) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodology :
- Enzyme inhibition : Test against kinases (e.g., DYRK1A) using ADP-Glo™ assays. Compare IC50 values with known inhibitors (e.g., 3,5-diaryl-7-azaindoles) .
- Cellular assays : Use HEK293 or HeLa cells to evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining). Include positive controls (e.g., staurosporine) .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets like kinases?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to DYRK1A’s ATP pocket. Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu239) and hydrophobic contacts with diethyl-pyrazole .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How should researchers address contradictions in reported biological activity across different experimental systems?
- Methodology :
- Meta-analysis : Aggregate data from kinase profiling panels (e.g., Eurofins) to identify assay-specific variability (e.g., ATP concentration effects).
- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodology :
- Degradation studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS. Identify metabolites (e.g., hydrolyzed dione) and modify labile groups (e.g., methylallyl → cyclopropyl) .
- Formulation : Encapsulate in PEG-PLGA nanoparticles to enhance solubility and prolong half-life. Characterize release kinetics using dialysis membranes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
